1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- is a complex organic compound with a unique structure that includes an isoindole core and a phenylmethyl group
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- typically involves multiple steps. One common synthetic route includes the reaction of an appropriate isoindole derivative with a phenylmethyl reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the phenylmethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to ensure the desired transformation .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activity .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- can be compared with other isoindole derivatives and phenylmethyl-substituted compounds. Similar compounds include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents.
Phenylmethyl-substituted compounds: These compounds have a phenylmethyl group attached to different core structures.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- lies in its specific combination of the isoindole core and the phenylmethyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
76995-56-7 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-benzylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H19NO2/c23-20-18-8-4-5-9-19(18)21(24)22(20)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2 |
InChI Key |
SYHSZSFSCFSVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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